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Compound of Interest

Compound Name: 6-Fluoronicotinonitrile

Cat. No.: B1316003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Fluoronicotinonitrile (CAS No: 3939-12-6). Due to the limited availability of publicly

accessible experimental spectra for this specific compound, this guide presents predicted

spectroscopic data based on established principles and analysis of structurally similar

compounds. Detailed, standardized experimental protocols for acquiring high-quality

spectroscopic data for 6-Fluoronicotinonitrile and related pyridine derivatives are also

included.

Molecular Structure
IUPAC Name: 6-fluoropyridine-3-carbonitrile Molecular Formula: C₆H₃FN₂ Molecular Weight:

122.10 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the predicted ¹H and ¹³C NMR data for 6-Fluoronicotinonitrile.

Predicted ¹H NMR Spectroscopic Data
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The ¹H NMR spectrum of 6-Fluoronicotinonitrile is expected to show three distinct signals in

the aromatic region, corresponding to the three protons on the pyridine ring. The chemical

shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the cyano group,

and the fluorine atom.

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2 8.60 - 8.75
Doublet of doublets

(dd)

⁴J(H-2, H-4) ≈ 2.5 Hz,

⁵J(H-2, F) ≈ 1.0 Hz

H-4 8.10 - 8.25
Doublet of doublets of

doublets (ddd)

³J(H-4, H-5) ≈ 8.5 Hz,

⁴J(H-4, H-2) ≈ 2.5 Hz,

⁴J(H-4, F) ≈ 4.0 Hz

H-5 7.20 - 7.35
Doublet of doublets

(dd)

³J(H-5, H-4) ≈ 8.5 Hz,

³J(H-5, F) ≈ 8.5 Hz

Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 6-Fluoronicotinonitrile is expected to display six signals, one for

each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected

by the electronegativity of the attached substituents and their position on the pyridine ring. The

carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity (due to
C-F coupling)

Predicted Coupling
Constant (J, Hz)

C-2 151 - 153 Doublet ³J(C-2, F) ≈ 15 Hz

C-3 108 - 110 Singlet -

C-4 143 - 145 Doublet ³J(C-4, F) ≈ 5 Hz

C-5 111 - 113 Doublet ²J(C-5, F) ≈ 40 Hz

C-6 165 - 167 Doublet ¹J(C-6, F) ≈ 250 Hz

CN 116 - 118 Singlet -
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Fluoronicotinonitrile is expected to show characteristic absorption bands for

the nitrile group, the aromatic ring, and the C-F bond.

Wavenumber (cm⁻¹) Intensity Assignment

2220 - 2240 Strong, Sharp
C≡N stretch (aromatic nitrile)

[1]

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585 Medium to Strong
C=C stretching in the aromatic

ring

1500 - 1400 Medium to Strong
C=C stretching in the aromatic

ring

1250 - 1000 Medium to Strong
C-F stretch and C-H in-plane

bending

Below 900 Medium to Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. For 6-Fluoronicotinonitrile, the molecular ion peak (M⁺) would be expected

at an m/z corresponding to its molecular weight.

m/z Predicted Identity

122 [M]⁺ (Molecular Ion)

Fragmentation patterns would likely involve the loss of HCN (m/z 27) or F (m/z 19). PubChem

lists a GC-MS analysis for this compound performed on an Agilent 5977E MSD-7820A GC,

indicating the availability of experimental mass spectral data through their database.[2]
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for 6-Fluoronicotinonitrile is as

follows:

Sample Preparation:

Accurately weigh 5-10 mg of 6-Fluoronicotinonitrile for ¹H NMR or 20-50 mg for ¹³C

NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition for ¹H NMR:

Pulse Program: Standard 30° or 90° pulse.

Spectral Width: Approximately 12 ppm, centered around 6-7 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.
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Data Acquisition for ¹³C NMR:

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

Spectral Width: Approximately 200 ppm, centered around 110-120 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

IR Spectroscopy
A general protocol for obtaining an FT-IR spectrum of 6-Fluoronicotinonitrile is as follows:

Sample Preparation:

For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with about

100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a

transparent disk using a hydraulic press.

For thin film: If the compound is a low-melting solid or can be dissolved in a volatile

solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrument Setup:

Record a background spectrum of the empty sample holder (for KBr pellet or thin film) or

the clean ATR crystal.

Data Acquisition:

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
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The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).[4]

Mass Spectrometry
A general procedure for the analysis of 6-Fluoronicotinonitrile by mass spectrometry is as

follows:

Sample Introduction:

For a volatile compound, direct insertion or injection into a gas chromatograph (GC-MS) is

suitable.

Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct

infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization

(APCI) source.

Ionization:

Electron Ionization (EI): Typically used with GC-MS, where high-energy electrons bombard

the sample to produce a molecular ion and fragment ions.[5]

Electrospray Ionization (ESI): A soft ionization technique suitable for producing the

protonated molecule [M+H]⁺ with minimal fragmentation.

Mass Analysis:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

6-Fluoronicotinonitrile.

6-Fluoronicotinonitrile Sample

NMR Sample
Preparation
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Caption: Workflow for the spectroscopic analysis of 6-Fluoronicotinonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectroscopyonline.com [spectroscopyonline.com]

2. 2-Fluoropyridine-5-carbonitrile | C6H3FN2 | CID 15765964 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described
by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

5. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic
Chemistry | OpenStax [openstax.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of 6-Fluoronicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316003#spectroscopic-data-of-6-
fluoronicotinonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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